molecular formula C10H6ClF3N2O B1607933 5-(Chloromethyl)-3-[3-(trifluoromethyl)phenyl]-1,2,4-oxadiazole CAS No. 844498-80-2

5-(Chloromethyl)-3-[3-(trifluoromethyl)phenyl]-1,2,4-oxadiazole

Cat. No.: B1607933
CAS No.: 844498-80-2
M. Wt: 262.61 g/mol
InChI Key: SQEQCLQTYOGYPH-UHFFFAOYSA-N
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Description

Structural Identification and Nomenclature

This compound possesses a well-defined molecular structure characterized by the molecular formula C₁₀H₆ClF₃N₂O and a molecular weight of 262.62 grams per mole. The International Union of Pure and Applied Chemistry name for this compound is this compound, which systematically describes the positions and nature of all substituents on the core heterocyclic framework. The International Chemical Identifier string provides a unique digital representation: InChI=1S/C10H6ClF3N2O/c11-5-8-15-9(16-17-8)6-2-1-3-7(4-6)10(12,13)14/h1-4H,5H2, while the corresponding International Chemical Identifier Key is SQEQCLQTYOGYPH-UHFFFAOYSA-N. The Simplified Molecular Input Line Entry System representation offers another structural descriptor: C1=CC(=CC=C1C2=NOC(=N2)CCl)C(F)(F)F, which clearly indicates the connectivity pattern of all atoms within the molecule.

The compound features a five-membered 1,2,4-oxadiazole ring as its central structural motif, with two distinct substituents that significantly influence its chemical behavior. The 3-position of the oxadiazole ring bears a phenyl group that is itself substituted at the meta position with a trifluoromethyl group, creating a 3-(trifluoromethyl)phenyl substituent. Simultaneously, the 5-position of the oxadiazole ring carries a chloromethyl group, introducing both electrophilic character and potential for further chemical transformation. This substitution pattern creates a compound with multiple reactive sites and diverse electronic properties, making it particularly valuable for synthetic and analytical studies.

The structural elucidation of this compound involves multiple analytical techniques, with Nuclear Magnetic Resonance spectroscopy providing detailed information about the molecular framework. The proton Nuclear Magnetic Resonance spectrum typically shows characteristic signals for the aromatic protons of the substituted phenyl ring, as well as the distinctive chloromethyl protons. Carbon-13 Nuclear Magnetic Resonance spectroscopy reveals the unique chemical shifts associated with the trifluoromethyl carbon, the oxadiazole ring carbons, and the chloromethyl carbon, providing comprehensive structural confirmation. Mass spectrometry further validates the molecular structure through fragmentation patterns that are consistent with the proposed molecular formula and connectivity.

Property Value Reference
Molecular Formula C₁₀H₆ClF₃N₂O
Molecular Weight 262.62 g/mol
Chemical Abstracts Service Number 844498-80-2
International Chemical Identifier Key SQEQCLQTYOGYPH-UHFFFAOYSA-N
Melting Point 25-27°C
Boiling Point 87-90°C/0.2 mm Hg

Historical Context in Heterocyclic Chemistry

The development of this compound must be understood within the broader historical context of 1,2,4-oxadiazole chemistry, which spans more than a century of scientific investigation. The 1,2,4-oxadiazole heterocycle was first synthesized in 1884 by Tiemann and Krüger, who originally classified these compounds as azoximes or furo[ab1]diazoles. This initial discovery marked the beginning of what would eventually become a significant area of heterocyclic chemistry, though interest in these compounds remained limited for several decades following their first preparation. The true potential of 1,2,4-oxadiazoles did not become apparent until almost 80 years after their discovery, when researchers began to recognize their unique chemical and photochemical reactivity patterns.

Biological activity studies of 1,2,4-oxadiazole derivatives commenced in the early 1940s, representing a turning point in the recognition of these compounds as valuable synthetic targets. Twenty years later, the first commercial drug containing a 1,2,4-oxadiazole ring, known as Oxolamine, was described and introduced to the pharmaceutical market as a cough suppressant. This milestone demonstrated the practical utility of the oxadiazole framework and sparked increased interest in the synthesis and evaluation of related compounds. The subsequent four decades witnessed extensive exploration of 1,2,4-oxadiazole heterocycles, leading to the discovery of numerous compounds exhibiting diverse biological activities.

The interest in 1,2,4-oxadiazole biological applications has approximately doubled in the last fifteen years, reflecting the growing recognition of their potential across multiple scientific disciplines. The heterocycle demonstrates bioisosteric equivalence with ester and amide moieties due to its ability to participate in specific intermolecular interactions, particularly hydrogen bonding. This bioisosteric relationship has proven particularly valuable when the instability of ester or amide groups becomes problematic, such as in cases where hydrolysis may occur under physiological conditions. The development of sophisticated synthetic methodologies has enabled chemists to prepare increasingly complex oxadiazole derivatives, including compounds like this compound that incorporate multiple functional groups with distinct chemical properties.

The synthesis of chloromethyl-substituted oxadiazoles represents a significant advancement in heterocyclic methodology, as these compounds serve as versatile intermediates for further chemical transformations. General synthetic procedures for compounds such as 5-(chloromethyl)-3-phenyl-1,2,4-oxadiazole involve the treatment of appropriate benzamidoximes with chloroacetyl chloride in the presence of triethylamine, followed by cyclization under thermal conditions. These methodologies have been successfully adapted and refined to enable the preparation of more complex derivatives, including those bearing trifluoromethyl substituents that require careful consideration of reaction conditions and compatibility with fluorinated functional groups.

Significance of Trifluoromethyl and Chloromethyl Substituents

The incorporation of trifluoromethyl and chloromethyl substituents into the 1,2,4-oxadiazole framework represents a strategic approach to modulating the chemical and physical properties of the resulting compound. The trifluoromethyl group, with the formula -CF₃, possesses significant electronegativity that has been characterized as intermediate between the electronegativities of fluorine and chlorine. This unique electronic characteristic makes trifluoromethyl-substituted compounds often exhibit strong acidic properties, as observed in compounds such as trifluoromethanesulfonic acid and trifluoroacetic acid. Conversely, the trifluoromethyl group simultaneously lowers the basicity of compounds, as demonstrated by trifluoroethanol and related molecules. These dual effects on acidity and basicity make the trifluoromethyl group particularly valuable for fine-tuning the electronic properties of heterocyclic compounds.

The medicinal applications of the trifluoromethyl group have a substantial historical foundation, dating from 1928, although research intensity increased significantly in the mid-1940s. The trifluoromethyl group frequently serves as a bioisostere for chloride or methyl groups, enabling chemists to create derivatives with modified steric and electronic properties compared to lead compounds. This bioisosteric replacement strategy can be employed to protect reactive methyl groups from metabolic oxidation, thereby potentially improving the metabolic stability of bioactive compounds. The statistical analysis of 28,003 pairs of compounds differing only in the substitution of -CH₃ by -CF₃ revealed that while the average effect on bioactivity is neutral, approximately 9.19% of such substitutions result in increased biological activity by at least one order of magnitude.

Protein-ligand interaction studies have provided detailed insights into the preferences of trifluoromethyl groups within biological systems. Database surveys indicate that -CF₃ groups preferentially interact with phenylalanine, methionine, leucine, and tyrosine residues, while -CH₃ groups show preference for leucine, methionine, cysteine, and isoleucine. When -CH₃ groups are substituted by -CF₃ near phenylalanine, histidine, and arginine residues, bioactivity improvements are most frequently observed. Quantum mechanical/molecular mechanical calculations performed on 39 -CH₃/-CF₃ pairs of protein-ligand complexes demonstrated that while the mean energy difference is subtle, some systems achieve substantial energy gains, with the maximum improvement reaching -4.36 kilocalories per mole. The -CF₃ substitution on benzene rings has been identified as particularly effective for gaining binding energy.

The chloromethyl substituent introduces a different set of chemical possibilities, serving primarily as an electrophilic center that enables further chemical modifications through nucleophilic substitution reactions. Chloromethylation represents a classic electrophilic substitution reaction, and studies have demonstrated that the introduction of electron-donating substituents into benzene rings can alter the mode of chloromethylation, directing the chloromethyl group to enter the aromatic ring rather than aliphatic side chains. The chloromethyl group in this compound provides a reactive handle for nucleophilic displacement reactions, enabling the preparation of diverse derivatives through substitution with various nucleophiles.

Substituent Electronic Effect Steric Effect Primary Applications
Trifluoromethyl (-CF₃) Strong electron-withdrawing Moderate steric bulk Bioisostere, metabolic protection
Chloromethyl (-CH₂Cl) Moderate electron-withdrawing Minimal steric bulk Synthetic intermediate, electrophile

The combination of trifluoromethyl and chloromethyl substituents in a single molecule creates a unique platform for chemical manipulation and property optimization. The trifluoromethyl group provides electronic tuning and potential bioisosteric advantages, while the chloromethyl group offers synthetic versatility through its reactivity toward nucleophiles. Energy decomposition analyses from molecular mechanics/generalized Born surface area calculations indicate that substantial energy gains from -CH₃/-CF₃ substitutions are largely driven by electrostatic energy or solvation free energy changes. These fundamental insights provide rational guidance for the design and synthesis of related compounds with optimized properties for specific applications.

Properties

IUPAC Name

5-(chloromethyl)-3-[3-(trifluoromethyl)phenyl]-1,2,4-oxadiazole
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H6ClF3N2O/c11-5-8-15-9(16-17-8)6-2-1-3-7(4-6)10(12,13)14/h1-4H,5H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SQEQCLQTYOGYPH-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=CC(=C1)C(F)(F)F)C2=NOC(=N2)CCl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H6ClF3N2O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID60382374
Record name 5-(chloromethyl)-3-[3-(trifluoromethyl)phenyl]-1,2,4-oxadiazole
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60382374
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

262.61 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

844498-80-2
Record name 5-(chloromethyl)-3-[3-(trifluoromethyl)phenyl]-1,2,4-oxadiazole
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60382374
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Preparation Methods

Preparation Methods Analysis

General Synthetic Strategy

The synthesis of 5-(Chloromethyl)-3-[3-(trifluoromethyl)phenyl]-1,2,4-oxadiazole typically involves the cyclization of amidoxime derivatives with appropriate acylating agents, followed by chloromethyl group introduction. The key step is the formation of the 1,2,4-oxadiazole ring through intramolecular cyclodehydration of O-acyl amidoximes.

Specific Synthetic Routes

Synthesis via Reaction of Benzamidoximes with Chloroacetyl Chloride

One well-documented method involves the reaction of 3-(trifluoromethyl)benzamidoxime with chloroacetyl chloride in the presence of triethylamine in toluene solvent. The reaction proceeds at low temperature (0 °C) initially, followed by heating to 110 °C for several hours (approximately 4 hours). This process results in the formation of the 5-(chloromethyl)-3-(3-(trifluoromethyl)phenyl)-1,2,4-oxadiazole with high yield (up to 98%).

Reaction conditions:

Parameter Details
Starting material 3-(Trifluoromethyl)benzamidoxime
Acylating agent Chloroacetyl chloride
Base Triethylamine
Solvent Toluene
Temperature 0 °C (initial), then 110 °C
Reaction time ~4 hours
Yield 98%

Procedure summary: The benzamidoxime and triethylamine are dissolved in toluene at 0 °C. Chloroacetyl chloride diluted in toluene is added dropwise. The mixture is stirred at 0 °C for 15 minutes and then heated to 110 °C for 4 hours. The product is isolated by extraction and purification without further chromatography.

Multi-Step Synthesis from 3-(Trifluoromethyl)benzoyl Chloride

Another synthetic route involves a two-step reaction starting from 3-(trifluoromethyl)benzoyl chloride. The first step includes the reaction with diisopropylethylamine (DIEA) at room temperature for 24 hours, followed by heating in toluene for another 24 hours. This method yields the target oxadiazole with the chloromethyl substituent at the 3-position of the oxadiazole ring.

Synthesis via Cyclodehydration Using Phosphorus Oxychloride (POCl₃)

Although more common for 1,3,4-oxadiazole derivatives, cyclodehydration of hydrazide precursors with phosphorus oxychloride can be adapted to synthesize chloromethyl-substituted oxadiazoles. In this method, chloroacetic acid reacts with the hydrazide derivative in POCl₃ under reflux for 5–6 hours. After neutralization and purification, yields of 50–70% are typically achieved.

Use of Triphenylphosphine and Carbon Tetrachloride for Chloromethylation

A classical method for introducing the chloromethyl group involves the use of triphenylphosphine and carbon tetrachloride with triethylamine. This reaction is performed by refluxing the benzamidoxime with these reagents for 12 hours, followed by work-up and purification. This approach yields the chloromethyl oxadiazole derivatives in high yields (up to 99% for analogous compounds).

Comparative Data Table of Preparation Methods

Method Key Reagents/Conditions Reaction Time Temperature Yield (%) Notes
Benzamidoxime + Chloroacetyl chloride + Triethylamine in toluene 0 °C → 110 °C, 4 h 4 h 0 °C to 110 °C 98 High yield, mild conditions
3-(Trifluoromethyl)benzoyl chloride + DIEA + Toluene Two-step, 24 h each step 48 h 20 °C then heating Not specified Multi-step, longer reaction time
Hydrazide + Chloroacetic acid + POCl₃ Reflux in POCl₃, 5–6 h 5–6 h Reflux (POCl₃) 50–70 Classical cyclodehydration
Benzamidoxime + Triphenylphosphine + CCl₄ + Triethylamine Reflux 12 h 12 h Reflux 86–99 High yield, classical chloromethylation

Detailed Research Findings

  • The reaction of benzamidoximes with chloroacetyl chloride under basic conditions (triethylamine) is the most efficient and commonly reported method, providing high yields and relatively straightforward purification.

  • The use of triphenylphosphine and carbon tetrachloride is a classical chloromethylation method that also achieves high yields but requires longer reflux times and careful handling of reagents.

  • Multi-step syntheses starting from 3-(trifluoromethyl)benzoyl chloride involve initial amidation and subsequent cyclization steps, which can be optimized for industrial scale but are more time-consuming.

  • Cyclodehydration using phosphorus oxychloride is a traditional approach to oxadiazole ring formation but tends to give moderate yields and involves harsher reaction conditions.

  • Purification is typically achieved by extraction and sometimes column chromatography using hexane/ethyl acetate mixtures, depending on the method and scale.

Chemical Reactions Analysis

Reaction Types and Mechanisms

The compound participates in several key reaction pathways, driven by its reactive chloromethyl group and the electron-withdrawing trifluoromethyl substituent.

Nucleophilic Substitution

The chloromethyl group (-CH₂Cl) undergoes nucleophilic displacement reactions with reagents such as amines, hydroxides, and thiourea. These reactions typically proceed via an SN2 mechanism, forming substituted derivatives (e.g., hydroxymethyl, aminomethyl, or sulfide groups).

Oxadiazole Ring Reactivity

The 1,2,4-oxadiazole ring itself can participate in:

  • Electrophilic substitution : Directed by the electron-withdrawing trifluoromethyl group, activating specific positions for electrophilic attack.

  • Cycloaddition reactions : Potential involvement in [4+2] or [2+4] cycloadditions under thermal or catalytic conditions.

Carbon-Fluorine Bond Activation

The trifluoromethyl group (-CF₃) enables carbon-fluorine bond cleavage, a critical pathway in fluorinated compound chemistry. This reaction can generate reactive intermediates (e.g., fluorinated radicals) under specific conditions.

Key Reaction Data

Reaction TypeReagents/ConditionsProducts/OutcomeCitations
Nucleophilic SubstitutionPrimary/secondary aminesAminomethyl derivatives
Hydroxide ions (e.g., NaOH)Hydroxymethyl derivatives
Thiourea/thiolsSulfide derivatives
Electrophilic SubstitutionNitration, halogenationSubstituted oxadiazole derivatives
Carbon-Fluorine Bond ActivationRadical initiators (e.g., AIBN)Fluorinated radicals or intermediates

Medicinal Chemistry

Derivatives of this compound are explored in drug discovery due to their:

  • Antimicrobial activity : Chloromethyl-substituted oxadiazoles exhibit inhibitory effects against bacteria and fungi.

  • Anticancer potential : Electron-withdrawing groups (e.g., trifluoromethyl) enhance biological activity, with some analogs showing IC₅₀ values comparable to reference drugs like Prodigiosin .

  • Mechanistic studies : The oxadiazole ring’s interactions with enzymes/receptors are studied via molecular docking, revealing hydrophobic and hydrogen-bonding interactions .

Material Science

The trifluoromethyl group’s electron-withdrawing nature and the chloromethyl group’s reactivity make the compound a versatile building block for:

  • Fluorinated polymers : Radical pathways enable incorporation into fluorinated materials.

  • Functionalized heterocycles : Post-synthetic modification of the oxadiazole core for tailored properties.

Structural and Reactivity Comparisons

A comparison of structural analogs highlights the compound’s uniqueness:

Compound NameKey FeaturesReactivity Profile
5-(Chloromethyl)-3-[3-(trifluoromethyl)phenyl]-1,2,4-oxadiazoleChloromethyl + trifluoromethylHigh nucleophilic substitution, C-F bond activation
2-(Chloromethyl)-5-[4-(trifluoromethyl)phenyl]-1,3,4-oxadiazoleIsomeric oxadiazole ringSimilar reactivity but distinct regioselectivity
5-(Bromomethyl)-3-[3-(trifluoromethyl)phenyl]-1,2,4-oxadiazoleBromine substitutionReduced leaving group ability compared to chloromethyl

Scientific Research Applications

5-(Chloromethyl)-3-[3-(trifluoromethyl)phenyl]-1,2,4-oxadiazole has several scientific research applications:

    Chemistry: It is used as a building block for the synthesis of more complex molecules and materials.

    Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Research is ongoing to explore its potential as a pharmaceutical intermediate or active ingredient.

    Industry: It is used in the development of advanced materials, such as polymers and coatings, due to its unique chemical properties.

Mechanism of Action

The mechanism of action of 5-(Chloromethyl)-3-[3-(trifluoromethyl)phenyl]-1,2,4-oxadiazole depends on its specific application. In biological systems, it may interact with molecular targets such as enzymes or receptors, leading to various biological effects. The trifluoromethyl group can enhance the compound’s lipophilicity, potentially improving its ability to cross cell membranes and interact with intracellular targets. The oxadiazole ring can participate in hydrogen bonding and other interactions with biological macromolecules.

Comparison with Similar Compounds

Structural Analogues and Substituent Effects

Positional Isomerism of Trifluoromethylphenyl Group
  • Para-substituted analogue: 5-(Chloromethyl)-3-[4-(trifluoromethyl)phenyl]-1,2,4-oxadiazole (Compound 11, CAS: Not provided) differs in the placement of the -CF₃ group (para vs. meta). The para isomer was synthesized in 48% yield via chromatography (hexane/ethyl acetate) .
  • Meta-substituted target compound : The meta configuration may reduce steric hindrance compared to ortho-substituted derivatives, favoring nucleophilic substitution at the chloromethyl site .
Aryl Substitution Variations
  • Phenyl and p-Tolyl Analogues :
    • 5-(Chloromethyl)-3-phenyl-1,2,4-oxadiazole (6a) : Lacks the -CF₃ group, resulting in lower electron-withdrawing effects. Synthesized in 80% yield with ¹H NMR δ 4.75 (CH₂Cl) .
    • 5-(Chloromethyl)-3-(p-tolyl)-1,2,4-oxadiazole (6b) : The electron-donating methyl group on the phenyl ring improves yield (90%) compared to 6a, suggesting substituent electronic properties influence reaction efficiency .
Heterocyclic and Functionalized Derivatives
  • Borane Complexes : Compounds like 57 (borane 5-(quinuclidin-3-ylmethyl)-3-(3-(trifluoromethyl)phenyl)-1,2,4-oxadiazole) incorporate a quinuclidine moiety, enabling studies on nicotinic receptor activation. Yields vary significantly (47–90%), likely due to steric and electronic effects of the quinuclidinylmethyl group .
  • Thiophene- and Pyridyl-Containing Analogues :
    • 5-(3-Chlorothiophen-2-yl)-3-(4-trifluoromethylphenyl)-1,2,4-oxadiazole (1d) : Exhibits apoptosis-inducing activity in cancer cells (e.g., T47D breast cancer), highlighting the importance of five-membered heterocycles in bioactivity .
    • SEW2871 : 5-[4-Phenyl-5-(trifluoromethyl)-2-thienyl]-3-[3-(trifluoromethyl)phenyl]-1,2,4-oxadiazole demonstrates structural complexity with dual trifluoromethyl groups, though its pharmacological profile remains understudied .

Key Observations :

  • Electron-donating substituents (e.g., p-tolyl in 6b) improve yields compared to electron-withdrawing groups (e.g., -CF₃ in 11) .
  • Steric bulk (e.g., quinuclidinyl in 57) reduces yields, emphasizing the need for optimized reaction conditions .

Physicochemical and Spectroscopic Properties

¹H NMR Data Comparison
  • Chloromethyl Proton Signals: Target Compound: Expected δ ~4.75 (similar to 6a ).
  • Aromatic Proton Signals :
    • Meta-CF₃ substitution (target) vs. para-CF₃ (11) causes distinct splitting patterns in ¹H NMR due to altered symmetry .
Mass Spectrometry
  • Compound 1d : HRMS confirms molecular weight alignment with apoptosis-inducing activity .

Biological Activity

5-(Chloromethyl)-3-[3-(trifluoromethyl)phenyl]-1,2,4-oxadiazole is a compound that belongs to the oxadiazole class of heterocyclic compounds. These compounds have garnered attention due to their diverse biological activities, including anticancer, antimicrobial, and anti-inflammatory properties. This article reviews the biological activity of this specific oxadiazole derivative, synthesizing findings from various research studies.

  • Molecular Formula : C10H6ClF3N2O
  • Molecular Weight : 262.62 g/mol
  • CAS Number : 175205-63-7

Anticancer Activity

Recent studies have highlighted the potential of 1,2,4-oxadiazole derivatives as anticancer agents. Specifically, compounds similar to this compound have shown promising results in inhibiting cancer cell proliferation through various mechanisms:

  • Mechanisms of Action :
    • Inhibition of enzymes such as thymidylate synthase and histone deacetylase (HDAC) has been observed, leading to apoptosis in cancer cells .
    • Molecular docking studies suggest strong interactions with cancer-related proteins .
CompoundTarget CellsIC50 (µM)Mechanism
This compoundMCF-7 (breast cancer)15.63Induces apoptosis
DoxorubicinMCF-710.38Chemotherapeutic agent

Antimicrobial Activity

The compound's antimicrobial properties have also been investigated. Studies indicate that oxadiazole derivatives can exhibit significant antibacterial activity against various strains:

  • Tested Strains :
    • Staphylococcus aureus
    • Escherichia coli
    • Pseudomonas aeruginosa

Research suggests that modifications to the oxadiazole structure can enhance antimicrobial efficacy .

Case Studies

  • Cytotoxicity Against Cancer Cell Lines
    A study evaluated the cytotoxic effects of several oxadiazole derivatives on human leukemia and breast cancer cell lines. The results indicated that certain derivatives exhibited IC50 values lower than standard chemotherapeutics like doxorubicin, highlighting their potential as effective anticancer agents .
  • Antimicrobial Screening
    Another study screened a series of substituted oxadiazoles against five bacterial strains. The results showed that some derivatives had comparable or superior activity to conventional antibiotics, suggesting their utility in treating resistant bacterial infections .

Q & A

Q. Table 1: Comparative Yields Under Different Conditions

MethodTemperature (°C)Time (h)Yield (%)
Conventional Reflux40–506–865–70
Microwave-Assisted1000.575–80

Basic: Which spectroscopic techniques are most effective for characterizing this compound, and what key spectral signatures should researchers expect?

Methodological Answer:

  • ¹H NMR: The chloromethyl (-CH₂Cl) group appears as a singlet at δ 4.5–4.7 ppm. The trifluoromethyl (-CF₃) group is observed as a quartet (²J₃-F,H coupling) near δ 7.6–7.8 ppm in the aromatic region .
  • ¹³C NMR: The oxadiazole ring carbons resonate at δ 165–170 ppm (C-3 and C-5). The -CF₃ carbon is detected at δ 122–125 ppm (q, ³J₃-C,F = 35–40 Hz) .
  • IR Spectroscopy: Key stretches include C-Cl (750–780 cm⁻¹), C=N (1600–1650 cm⁻¹), and C-F (1100–1200 cm⁻¹) .
  • Mass Spectrometry: The molecular ion peak [M]⁺ is observed at m/z 279.0 (C₁₀H₆ClF₃N₂O⁺), with fragments at m/z 244.0 (loss of Cl) and 199.0 (loss of CF₃) .

Advanced: How does the electron-withdrawing trifluoromethyl group influence the reactivity of the oxadiazole ring in nucleophilic substitution reactions?

Methodological Answer:
The -CF₃ group at the 3-position activates the oxadiazole ring toward nucleophilic substitution at the 5-(chloromethyl) position due to:

  • Electronic Effects: The -CF₃ group withdraws electron density via inductive effects, polarizing the C-Cl bond and increasing electrophilicity at the chloromethyl carbon.
  • Steric Effects: The bulky -CF₃ group restricts rotation, stabilizing transition states in SN2 mechanisms.
    Experimental Validation:
  • Kinetic studies show a 3x faster substitution rate with -CF₃ compared to -CH₃ analogues in reactions with amines (e.g., morpholine) in THF .
  • Computational DFT analysis confirms reduced energy barriers for nucleophilic attack at the chloromethyl site .

Advanced: What strategies can mitigate byproduct formation during the synthesis of derivatives from this compound?

Methodological Answer:
Common byproducts include hydrolyzed oxadiazoles (e.g., carboxylic acids) and dimerized intermediates. Mitigation strategies:

  • Moisture Control: Use anhydrous solvents (e.g., DCM, THF) and inert atmospheres (N₂/Ar) to prevent hydrolysis of the chloromethyl group .
  • Catalyst Selection: Add molecular sieves (3Å) to scavenge trace water during substitution reactions .
  • Temperature Gradients: For amine substitutions, start at 0°C to suppress elimination pathways, then warm to 25°C .
    Case Study:
    In the synthesis of 5-(morpholinomethyl) derivatives, maintaining pH < 8.0 avoids over-alkylation. Yields improve from 50% to 85% with controlled stoichiometry (1:1.2 substrate:amine ratio) .

Advanced: How can researchers resolve contradictions in reported biological activity data for derivatives of this compound?

Methodological Answer:
Discrepancies in biological activity (e.g., antimicrobial vs. anticancer results) often arise from assay conditions or structural variations. Resolution steps:

  • Structural Confirmation: Re-analyze disputed compounds via X-ray crystallography (e.g., CCDC deposition codes for oxadiazole derivatives) to verify regiochemistry .
  • Assay Standardization: Compare IC₅₀ values under identical conditions (e.g., pH, cell lines). For example, antitumor activity against MCF-7 cells varies by 10x depending on serum concentration .
  • QSAR Modeling: Use computational tools (e.g., CoMFA) to correlate substituent effects (e.g., -Cl vs. -OCH₃) with activity trends .

Advanced: What computational methods are suitable for predicting the physicochemical properties of this compound?

Methodological Answer:

  • LogP Prediction: Use the Crippen method (Molinspiration) to estimate lipophilicity (predicted LogP = 2.8 ± 0.3), critical for blood-brain barrier penetration studies .
  • pKa Estimation: The oxadiazole ring nitrogen has a predicted pKa of 1.2–1.5 (ACD/Labs), indicating protonation only under strongly acidic conditions .
  • Molecular Dynamics (MD): Simulate solvation in DMSO/water mixtures to optimize crystallization conditions .

Retrosynthesis Analysis

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Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
5-(Chloromethyl)-3-[3-(trifluoromethyl)phenyl]-1,2,4-oxadiazole
Reactant of Route 2
Reactant of Route 2
5-(Chloromethyl)-3-[3-(trifluoromethyl)phenyl]-1,2,4-oxadiazole

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.